4-chlorobenzyl 4-(aminosulfonyl)benzoate
Description
Properties
IUPAC Name |
(4-chlorophenyl)methyl 4-sulfamoylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c15-12-5-1-10(2-6-12)9-20-14(17)11-3-7-13(8-4-11)21(16,18)19/h1-8H,9H2,(H2,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSZGMGNRCYDAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)C2=CC=C(C=C2)S(=O)(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorobenzyl 4-(aminosulfonyl)benzoate typically involves the esterification of 4-chlorobenzyl alcohol with 4-(aminosulfonyl)benzoic acid. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-chlorobenzyl 4-(aminosulfonyl)benzoate may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chlorobenzyl 4-(aminosulfonyl)benzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the benzyl group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-chlorobenzyl alcohol and 4-(aminosulfonyl)benzoic acid.
Oxidation: The benzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic media.
Major Products
Nucleophilic substitution: Substituted benzyl derivatives.
Hydrolysis: 4-chlorobenzyl alcohol and 4-(aminosulfonyl)benzoic acid.
Oxidation: Corresponding aldehydes or carboxylic acids.
Scientific Research Applications
4-chlorobenzyl 4-(aminosulfonyl)benzoate is widely used in scientific research, particularly in the following areas:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and their effects on biological pathways.
Medicine: In the development of potential anti-tumor agents, especially for hormone-dependent breast cancer.
Industry: As a precursor in the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-chlorobenzyl 4-(aminosulfonyl)benzoate involves its interaction with specific molecular targets, such as enzymes. For instance, as an intermediate in the synthesis of estrone sulfatase inhibitors, it binds to the active site of the enzyme, preventing the conversion of estrone sulfate to estrone. This inhibition can reduce the proliferation of hormone-dependent cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between 4-chlorobenzyl 4-(aminosulfonyl)benzoate and analogous compounds:
Key Structural and Functional Differences:
Sulfonamide vs. Sulfanyl/Sulfonyl Groups: The target compound’s aminosulfonyl group (-SO₂NH₂) distinguishes it from derivatives with sulfanyl (-S-) or sulfonyl (-SO₂-) linkages. Sulfonamides are known for hydrogen-bonding capabilities, enhancing interactions with biological targets (e.g., enzyme active sites) .
Chlorobenzyl Ester vs. Simple Esters :
- The 4-chlorobenzyl ester in the target compound increases lipophilicity compared to ethyl or methyl esters (e.g., 4-chlorobenzyl benzoate ). This may enhance membrane permeability in drug design contexts.
Heterocyclic Modifications: Compound Q/4 incorporates a pyrimidinone ring, enabling π-π stacking in enzyme inhibition. The target compound lacks such heterocycles, suggesting different binding mechanisms.
Biological Activity: Sulfonamide derivatives like ethyl 4-amino-2-(aminosulfonyl)benzoate are intermediates in herbicide synthesis, while thioether-containing compounds (e.g., Q/4 ) show metalloproteinase inhibition. The target compound’s activity remains uncharacterized but may align with sulfonamide-based therapeutics.
Q & A
Q. Table 1. Key Synthetic Conditions for Derivatives
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Benzylation | 4-Chlorobenzyl chloride, K₂CO₃, EtOH | 75–88% | |
| Sulfamoylation | Sulfamoyl chloride, pyridine, RT | 60–70% | |
| Purification | Column chromatography (CHCl₃/MeOH 97:3) | 70–92% |
Q. Table 2. NMR Data for Key Protons
| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| 4-Chlorobenzyl | 7.35–7.50 (m, 4H, Ar-H) | 128–134 (Ar-C) |
| Sulfonamide (NH₂) | 5.50 (br s, 2H) | 116.5 (SO₂NH₂) |
| Benzoate (COO) | - | 167.2 (C=O) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
